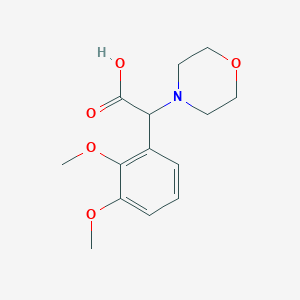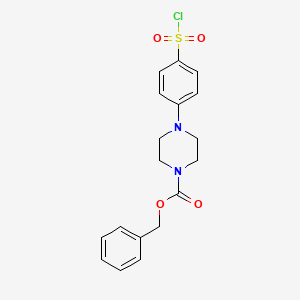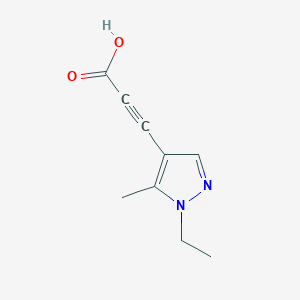
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could involve the use of catalytic processes to enhance the yield and purity of the product. For instance, the use of nanoscale titanium dioxide as a catalyst has been reported to improve reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst or a base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
科学研究应用
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1-Ethyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1-Propyl-1H-pyrazol-4-yl)propiolic acid
Uniqueness
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of both an ethyl and a methyl group on the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
属性
CAS 编号 |
1354705-04-6 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h6H,3H2,1-2H3,(H,12,13) |
InChI 键 |
TYOFRYVOUGRLST-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)C#CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



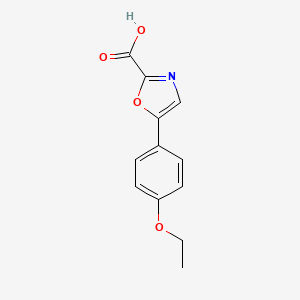
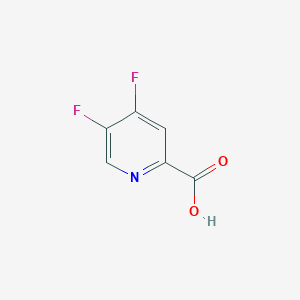

![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)



![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)


